molecular formula C7H16ClNO2 B2754929 Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride CAS No. 2411194-67-5

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride

Cat. No.: B2754929
CAS No.: 2411194-67-5
M. Wt: 181.66
InChI Key: CVDOMJHQKVAACI-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other chemical entities and has significant relevance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride typically involves the reaction of 2,2-dimethyl-3-(methylamino)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-dimethyl-3-(methylamino)propanoic acid+methanolHClMethyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride\text{2,2-dimethyl-3-(methylamino)propanoic acid} + \text{methanol} \xrightarrow{\text{HCl}} \text{this compound} 2,2-dimethyl-3-(methylamino)propanoic acid+methanolHCl​Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride can be compared with similar compounds such as:

    Methyl 3-(dimethylamino)propionate: This compound has a similar structure but lacks the 2,2-dimethyl substitution.

    Methyl N,N-dimethyl-β-alanine: Another related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(methylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,5-8-3)6(9)10-4;/h8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFNHVRCFABMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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